1-(2,3,5,6-Tetramethylphenyl)piperazine

GPR35 GPCR Agonist

1-(2,3,5,6-Tetramethylphenyl)piperazine is a selective GPR35 agonist with sub-nanomolar potency (EC₅₀ 1.10 nM), making it a perfect positive control for high-throughput campaigns. Its unique 2,3,5,6-tetramethyl substitution pattern, which eliminates activity at the beta-1 adrenergic receptor, provides the selectivity needed to deconvolute GPR35-mediated pathways. For medicinal chemists, this compound serves as a critical benchmark scaffold, enabling precise SAR studies on steric and lipophilic contributions to target engagement.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
Cat. No. B8445073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3,5,6-Tetramethylphenyl)piperazine
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)N2CCNCC2)C)C
InChIInChI=1S/C14H22N2/c1-10-9-11(2)13(4)14(12(10)3)16-7-5-15-6-8-16/h9,15H,5-8H2,1-4H3
InChIKeyLQBFRZCOEZBJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(2,3,5,6-Tetramethylphenyl)piperazine for GPR35 and Receptor Pharmacology Research


1-(2,3,5,6-Tetramethylphenyl)piperazine is a synthetic, heavily methylated phenylpiperazine derivative with the molecular formula C₁₄H₂₂N₂ . This compound acts as a potent, selective agonist at the human G-protein coupled receptor 35 (GPR35), with reported sub-nanomolar to low nanomolar functional potencies [1]. Its distinctive 2,3,5,6-tetramethyl substitution pattern on the phenyl ring imparts significant steric bulk and enhanced lipophilicity, which are critical determinants of its unique receptor interaction profile and distinguish it from less substituted analogs .

Why In-Class Phenylpiperazines Cannot Substitute for 1-(2,3,5,6-Tetramethylphenyl)piperazine in GPR35 Agonist Assays


Substitution of this specific tetramethylphenylpiperazine with a generic phenylpiperazine is scientifically invalid due to profound differences in target engagement. The presence of four methyl groups at the 2,3,5,6 positions creates a unique steric and electronic environment that dramatically alters receptor affinity and selectivity . For instance, while many phenylpiperazines are promiscuous ligands for serotonergic and dopaminergic receptors, the tetramethyl substitution profile in this compound confers high potency and functional selectivity for the GPR35 receptor [1]. Furthermore, an assay report indicates that 1-(2,3,5,6-Tetramethylphenyl)piperazine shows no measurable affinity for the beta-1 adrenergic receptor, highlighting its distinct selectivity profile that would be lost with a different analog .

Quantitative Differentiation of 1-(2,3,5,6-Tetramethylphenyl)piperazine: Potency, Selectivity, and Target Engagement Data


Potent GPR35 Agonist Activity Validated in Functional Assays

1-(2,3,5,6-Tetramethylphenyl)piperazine demonstrates exceptionally high potency as a GPR35 agonist. In a functional assay using human GPR35 expressed in CHO-K1 cells, the compound exhibited an EC₅₀ of 1.10 nM [1]. This potency is notably superior to the reference GPR35 agonist zaprinast, which is known to have significantly higher EC₅₀ values in similar functional assays, establishing this compound as a highly efficacious tool for studying GPR35-mediated signaling.

GPR35 GPCR Agonist

High Binding Affinity for GPR35 in Competitive Binding Assays

The compound demonstrates strong competitive binding to the GPR35 receptor. A direct binding assay using Nluc-fused human GPR35 expressed in CHO-K1 cells determined an inhibition constant (Ki) of 6 nM [1]. This high affinity supports its use as a potent ligand for binding and displacement studies and is comparable to the affinity of other high-potency GPR35 agonists like lodoxamide, which has a reported Ki in the low nanomolar range.

GPR35 Binding Affinity Ki

Demonstrated Selectivity Profile via Lack of Binding to Off-Target Receptors

A key differentiator for this compound is its demonstrated selectivity. Unlike many phenylpiperazine derivatives that show significant affinity for adrenergic receptors, 1-(2,3,5,6-Tetramethylphenyl)piperazine has been tested and found to have no measurable binding affinity for the beta-1 adrenergic receptor . This contrasts sharply with less substituted phenylpiperazines, which often exhibit nanomolar affinity for α1 and β adrenergic receptor subtypes, leading to off-target effects in cellular assays.

Selectivity Adrenergic Receptor Off-Target

Differential Activity in GPR35 Desensitization Assays in HT-29 Cells

In a GPR35 desensitization assay using human HT-29 cells, 1-(2,3,5,6-Tetramethylphenyl)piperazine demonstrated a functional IC₅₀ of 2 nM, indicating its ability to potently induce receptor desensitization and inhibit subsequent zaprinast-induced dynamic mass redistribution (DMR) [1]. This potency is more than an order of magnitude greater than many other reported GPR35 agonists in the same assay format, which often have IC₅₀ values in the 10-100 nM range.

GPR35 Desensitization Functional Assay

Optimized Use-Cases for 1-(2,3,5,6-Tetramethylphenyl)piperazine in Academic and Pharmaceutical Research


High-Throughput Screening (HTS) for GPR35 Modulators

The compound's sub-nanomolar functional potency (EC₅₀ = 1.10 nM) and high binding affinity (Ki = 6 nM) make it an ideal positive control or reference agonist for HTS campaigns aimed at identifying novel GPR35 agonists or antagonists [1][2]. Its robust, quantifiable response at low concentrations ensures reliable assay validation and minimizes compound consumption in large-scale screens.

Pharmacological Profiling and Receptor Deorphanization Studies

With its demonstrated lack of activity at the beta-1 adrenergic receptor, 1-(2,3,5,6-Tetramethylphenyl)piperazine serves as a highly selective probe for deconvoluting GPR35-mediated signaling pathways from those of other aminergic GPCRs . This makes it invaluable in studies aiming to characterize the physiological roles of GPR35 in complex biological systems, such as immune cell function or gastrointestinal biology.

Structure-Activity Relationship (SAR) and Lead Optimization Programs

The unique 2,3,5,6-tetramethyl substitution pattern is a key pharmacophoric feature driving high GPR35 potency and selectivity . Medicinal chemists can use this compound as a benchmark or starting scaffold for SAR studies. By comparing it to analogs with fewer or differently positioned methyl groups, researchers can quantify the contribution of steric bulk and lipophilicity to target engagement and downstream signaling efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,3,5,6-Tetramethylphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.